1,3-Dimethyluric acid-13C4,15N3

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

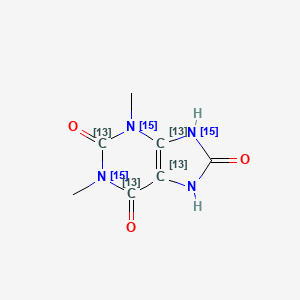

C7H8N4O3 |

|---|---|

Molekulargewicht |

203.11 g/mol |

IUPAC-Name |

1,3-dimethyl-7,9-dihydropurine-2,6,8-trione |

InChI |

InChI=1S/C7H8N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3,(H2,8,9,13)/i3+1,4+1,5+1,7+1,9+1,10+1,11+1 |

InChI-Schlüssel |

OTSBKHHWSQYEHK-JCRQFRHWSA-N |

Isomerische SMILES |

C[15N]1[13C]2=[13C]([13C](=O)[15N]([13C]1=O)C)NC(=O)[15NH]2 |

Kanonische SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Metabolic Fate of 1,3-Dimethyluric Acid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the metabolic pathway of 1,3-Dimethyluric acid, a significant metabolite of the widely used pharmaceutical compound theophylline (B1681296). This document details the enzymatic processes involved in its formation, presents relevant quantitative data, outlines experimental protocols for its study, and provides visual representations of the metabolic and experimental workflows. While this guide focuses on 1,3-Dimethyluric acid, it is important to note that its isotopically labeled form, 1,3-Dimethyluric acid-13C4,15N3, is a crucial tool in pharmacokinetic and metabolic studies, serving as an internal standard for precise quantification. It is presumed to follow the same metabolic fate as the unlabeled compound.

Introduction to 1,3-Dimethyluric Acid Metabolism

1,3-Dimethyluric acid is a primary and pharmacologically active metabolite of theophylline, a methylxanthine drug used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). The metabolism of theophylline is a critical determinant of its therapeutic efficacy and potential for drug-drug interactions. The formation of 1,3-Dimethyluric acid is the most significant pathway in theophylline's biotransformation.

The Metabolic Pathway: Formation of 1,3-Dimethyluric Acid

The metabolic conversion of theophylline to 1,3-Dimethyluric acid occurs predominantly in the liver. This biotransformation is an oxidation reaction, specifically an 8-hydroxylation, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

Key Enzymes Involved:

-

Cytochrome P450 1A2 (CYP1A2): This is the principal enzyme responsible for the 8-hydroxylation of theophylline to 1,3-Dimethyluric acid.[1][2][3][4] CYP1A2 exhibits a high affinity for theophylline.[2][3]

-

Cytochrome P450 2E1 (CYP2E1): This enzyme also contributes to the formation of 1,3-Dimethyluric acid, particularly at higher concentrations of theophylline, acting as a low-affinity, high-capacity pathway.[1][2][3]

The metabolic pathway is a single-step conversion from the parent drug to the metabolite. Once formed, 1,3-Dimethyluric acid is not significantly metabolized further. Studies have shown that intravenously administered 1,3-Dimethyluric acid is recovered unchanged in the urine and is not demethylated to 1-methyluric acid.[5] This indicates that 1,3-Dimethyluric acid is a terminal metabolite that is subsequently excreted.

Quantitative Data

The following tables summarize key quantitative data related to the metabolism of theophylline to 1,3-Dimethyluric acid.

Table 1: Enzyme Kinetic Parameters for 1,3-Dimethyluric Acid Formation

| Enzyme | Km (μM) | Vmax (pmol/min/mg protein) | Intrinsic Clearance (L/h/mol CYP) | Reference |

| Human Liver Microsomes | ||||

| High-Affinity Site (presumed CYP1A2) | 310 ± 140 | 43.3 ± 9.3 | - | [6] |

| Low-Affinity Site | - | - | - | [6] |

| Mean (n=7) | 788 | 11.23 | - | [4] |

| cDNA-Expressed CYPs | ||||

| CYP1A2 | 200 - 1000 | - | 1995 | [1][2][3] |

| CYP2E1 | ~15,000 | - | 289 | [1][2][3] |

Table 2: Pharmacokinetic Parameters of Theophylline and Urinary Excretion of Metabolites

| Parameter | Value | Population | Reference |

| Urinary Excretion (% of Dose) | |||

| Unchanged Theophylline | 13.7 - 16.8% | Healthy Adults | [7] |

| 1,3-Dimethyluric Acid | 35 - 42% | Healthy Adults | [7] |

| 1-Methyluric Acid | 21.3 - 26.7% | Healthy Adults | [7] |

| 3-Methylxanthine | 11.5 - 13.7% | Healthy Adults | [7] |

| Theophylline Therapeutic Range | 5 - 15 µg/mL | Adults (Asthma) | [8] |

| 5 - 10 µg/mL | Children (Asthma) | [8] |

Experimental Protocols

Detailed methodologies are crucial for the accurate study of 1,3-Dimethyluric acid metabolism. Below are summaries of key experimental protocols.

In Vitro Metabolism using Human Liver Microsomes

This protocol is designed to determine the kinetics of theophylline metabolism in a system that mimics the human liver environment.

Objective: To measure the formation of 1,3-Dimethyluric acid from theophylline.

Materials:

-

Human liver microsomes

-

Theophylline

-

NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Quenching solution (e.g., ice-cold acetonitrile)

-

Internal standard (e.g., this compound)

-

HPLC system with UV or mass spectrometry detection

Procedure:

-

Incubation Mixture Preparation: Prepare incubation mixtures in potassium phosphate buffer containing human liver microsomes and theophylline at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for a short period to allow temperature equilibration.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes), ensuring linearity of metabolite formation.

-

Termination of Reaction: Stop the reaction by adding a quenching solution, which also serves to precipitate proteins.

-

Sample Preparation: Centrifuge the samples to pellet the precipitated protein. Collect the supernatant.

-

Analysis: Analyze the supernatant for the concentration of 1,3-Dimethyluric acid using a validated HPLC method. The use of an isotopically labeled internal standard is crucial for accurate quantification.

Metabolism Study using cDNA-Expressed CYP Isoforms

This method allows for the precise determination of which specific CYP enzymes are involved in the metabolism of theophylline.

Objective: To identify the specific human CYP isoforms responsible for the formation of 1,3-Dimethyluric acid.

Materials:

-

Microsomes from cells (e.g., insect cells, lymphoblastoid cells) expressing individual human CYP isoforms (e.g., CYP1A2, CYP2E1).

-

Theophylline

-

NADPH regenerating system

-

Appropriate buffer system

-

Analytical standards for theophylline and its metabolites

Procedure:

-

Individual Incubations: Perform separate incubations of theophylline with microsomes containing each of the different CYP isoforms.

-

Reaction Conditions: Follow a similar incubation and termination procedure as described for human liver microsomes.

-

Metabolite Profiling: Analyze the incubates to determine which CYP isoforms produce 1,3-Dimethyluric acid.

-

Kinetic Analysis: For the active isoforms, perform kinetic studies by varying the theophylline concentration to determine Km and Vmax values.

In Vivo Pharmacokinetic Study

This protocol is used to understand the absorption, distribution, metabolism, and excretion (ADME) of theophylline and the formation of its metabolites in a living organism.

Objective: To determine the pharmacokinetic profile of theophylline and quantify the formation and excretion of 1,3-Dimethyluric acid.

Materials:

-

Study subjects (human volunteers or laboratory animals)

-

Theophylline formulation for administration (oral or intravenous)

-

Blood collection supplies

-

Urine collection containers

-

Validated analytical method (e.g., HPLC-MS/MS) for theophylline and its metabolites in plasma and urine

Procedure:

-

Subject Preparation: Subjects are typically required to abstain from methylxanthine-containing foods and beverages before and during the study.

-

Drug Administration: Administer a single dose of theophylline to the subjects.

-

Sample Collection:

-

Blood Samples: Collect blood samples at predetermined time points (e.g., pre-dose, and multiple time points post-dose) to capture the plasma concentration-time profile.

-

Urine Samples: Collect urine over specific intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h) to measure the cumulative excretion of theophylline and its metabolites.

-

-

Sample Processing: Process blood samples to obtain plasma. Store all plasma and urine samples frozen until analysis.

-

Bioanalysis: Quantify the concentrations of theophylline and 1,3-Dimethyluric acid in plasma and urine samples using a validated analytical method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as AUC (Area Under the Curve), Cmax (Maximum Concentration), Tmax (Time to Maximum Concentration), and half-life. Use urine data to determine the fraction of the dose excreted as 1,3-Dimethyluric acid.

Conclusion

The metabolic pathway of 1,3-Dimethyluric acid is well-defined, primarily involving the CYP1A2-mediated 8-hydroxylation of its precursor, theophylline. It is a terminal metabolite that is renally excreted. Understanding this pathway is essential for optimizing theophylline therapy and for predicting and managing potential drug interactions. The use of isotopically labeled standards like this compound is indispensable for the accurate quantification required in both preclinical and clinical research. The experimental protocols outlined in this guide provide a robust framework for researchers in the field of drug metabolism and pharmacokinetics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolism of theophylline by cDNA-expressed human cytochromes P-450 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterisation of theophylline metabolism in human liver microsomes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Theophylline metabolism in human liver microsomes: inhibition studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetics of theophylline: a dose-range study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Theophylline Level: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]

An In-depth Technical Guide to 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and metabolic significance of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, an isotopically labeled metabolite of methylxanthines. This document is intended to serve as a valuable resource for researchers in pharmacology, toxicology, and drug metabolism, offering detailed data and methodologies to support advanced scientific inquiry.

Chemical Structure and Identification

1,3-Dimethyluric acid is a purine (B94841) derivative and a known human metabolite of theophylline (B1681296) and caffeine (B1668208).[1][2][3][4] The isotopically labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, incorporates four ¹³C atoms and three ¹⁵N atoms into its structure, making it an ideal internal standard for quantitative analysis by mass spectrometry (MS) and nuclear magnetic resonance (NMR).[5]

The precise locations of the isotopic labels are at positions 2, 4, 5, and 6 of the purine ring for ¹³C, and at positions 1, 3, and 9 for ¹⁵N.[6]

Canonical SMILES: CN1C2=C(C(=O)N(C1=O)C)NC(=O)N2[3]

InChI Key: OTSBKHHWSQYEHK-UHFFFAOYSA-N[3]

Physicochemical and Experimental Properties

The physical and chemical properties of both unlabeled and isotopically labeled 1,3-Dimethyluric acid are crucial for its application in experimental settings.

General Properties

| Property | Value | Source |

| Molecular Formula (unlabeled) | C₇H₈N₄O₃ | [2] |

| Molecular Weight (unlabeled) | 196.16 g/mol | [2][3] |

| Appearance | White to off-white solid/powder | [2][7] |

| Melting Point | ≥300 °C | [7] |

| Water Solubility | 0.52 mg/mL at 18 °C | [1] |

| LogP | -0.52 | [1] |

Properties of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

| Property | Value | Source |

| Molecular Formula | ¹³C₄C₃H₈¹⁵N₃NO₃ | [6] |

| Molecular Weight | 203.11 g/mol | [6] |

| CAS Number | 1173019-16-3 | [5][6] |

| Isotopic Purity | ≥98 atom % | |

| Chemical Purity (CP) | ≥98% | |

| Mass Shift (M+) | +7 | |

| Storage Temperature | -20°C | [2] |

Biological Significance and Metabolism

1,3-Dimethyluric acid is an active metabolite of the widely consumed methylxanthine alkaloids, caffeine and theophylline.[8] The biotransformation of these compounds primarily occurs in the liver and is mediated by cytochrome P450 (CYP) enzymes, specifically CYP1A2 and CYP2E1.[8] This metabolic pathway is of significant interest in pharmacokinetics and drug-drug interaction studies.

The presence of 1,3-Dimethyluric acid has also been identified in urinary calculi, suggesting its potential role as a biomarker for abnormal purine metabolism.[1][4] Furthermore, studies have indicated that 1,3-Dimethyluric acid possesses biological activities, including the ability to scavenge hydroxyl radicals and inhibit lipid peroxidation.[8]

Metabolic Pathway of 1,3-Dimethyluric Acid Formation

The following diagram illustrates the metabolic conversion of Theophylline to 1,3-Dimethyluric Acid.

Caption: Metabolism of Theophylline to 1,3-Dimethyluric Acid.

Experimental Protocols and Applications

Due to its stability and chemical properties, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a highly suitable internal standard for bioanalytical assays.

Preparation of Stock Solutions

For in vitro experiments, stock solutions of 1,3-Dimethyluric acid can be prepared as follows:

-

Solvent: Dimethyl sulfoxide (B87167) (DMSO) is a suitable solvent.[2]

-

Concentration: A stock solution of 5 mg/mL can be achieved with the aid of ultrasonication and warming to 60°C.[2] It is important to use newly opened, anhydrous DMSO as the compound is hygroscopic.[2]

-

Storage: Aliquoted stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation from repeated freeze-thaw cycles.[2]

Application in Mass Spectrometry

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ serves as an excellent internal standard for the quantification of unlabeled 1,3-Dimethyluric acid in biological matrices using liquid chromatography-mass spectrometry (LC-MS).

The following diagram outlines a general workflow for its use.

Caption: Workflow for quantitative analysis using an internal standard.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a critical tool for researchers studying the metabolism and pharmacokinetics of methylxanthines. Its well-defined chemical properties and high isotopic purity make it an invaluable internal standard for accurate and precise quantification in complex biological samples. This guide provides essential technical information to facilitate its effective use in a laboratory setting.

References

- 1. hmdb.ca [hmdb.ca]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Showing Compound 1,3-Dimethyluric acid (FDB022712) - FooDB [foodb.ca]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scbt.com [scbt.com]

- 7. 1,3-Dimethyluric acid | 944-73-0 [amp.chemicalbook.com]

- 8. caymanchem.com [caymanchem.com]

Synthesis and Purification of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of isotopically labeled 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. This molecule serves as a valuable internal standard or tracer in metabolic studies, particularly in pharmacokinetic research of methylxanthines like caffeine (B1668208) and theophylline. This document outlines the synthetic pathway, detailed experimental protocols, purification methods, and characterization data.

Overview of the Synthetic Pathway

The synthesis of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a multi-step process commencing with commercially available, isotopically labeled precursors. The core strategy involves the construction of the pyrimidine (B1678525) ring followed by the annulation of the imidazole (B134444) ring to form the purine (B94841) scaffold. The key steps are:

-

Synthesis of Labeled 6-Amino-1,3-dimethyluracil (B104193): Condensation of a ¹³C-labeled cyanoacetic acid derivative with ¹⁵N-labeled 1,3-dimethylurea.

-

Nitrosation: Introduction of a nitroso group at the 5-position of the uracil (B121893) ring using a ¹⁵N-labeled nitrosating agent.

-

Reduction: Conversion of the nitroso group to an amino group to form the 5,6-diaminouracil (B14702) intermediate.

-

Cyclization: Ring closure with a ¹³C,¹⁵N-labeled urea (B33335) to form the final 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Experimental Protocols

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil (B1265697) (Intermediate I)

This procedure is adapted from the general nitrosation of 6-aminouracils.

Materials:

-

6-Amino-1,3-dimethyluracil (isotopically labeled where required)

-

Sodium nitrite (B80452) (Na¹⁵NO₂)

-

Hydrochloric acid (HCl)

-

Distilled water

Procedure:

-

Suspend 6-amino-1,3-dimethyluracil in a suitable volume of water.

-

Add concentrated hydrochloric acid dropwise with stirring until a clear solution is obtained.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a chilled aqueous solution of sodium [¹⁵N]nitrite dropwise while maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours, during which a colored precipitate of 6-amino-1,3-dimethyl-5-nitrosouracil will form.

-

Collect the precipitate by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield the desired nitroso intermediate.

Synthesis of 1,3-Dimethyl-5,6-diaminouracil (Intermediate II)

This protocol is based on the reduction of the corresponding nitroso compound.

Materials:

-

6-Amino-1,3-dimethyl-5-nitrosouracil (from step 2.1)

-

Sodium dithionite (B78146) (Na₂S₂O₄)

-

Water

Procedure:

-

Suspend the 6-amino-1,3-dimethyl-5-nitrosouracil in water in a flask equipped with a stirrer.

-

Heat the suspension gently to around 50-60 °C.

-

Add sodium dithionite portion-wise to the stirred suspension. The characteristic color of the nitroso compound will fade.

-

Continue stirring for 30 minutes after the color has disappeared to ensure complete reduction.

-

Cool the reaction mixture in an ice bath to precipitate the diaminouracil derivative.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

Synthesis of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ (Final Product)

This step involves the cyclization of the diaminouracil intermediate with labeled urea.

Materials:

-

1,3-Dimethyl-5,6-diaminouracil (from step 2.2, incorporating necessary ¹³C and ¹⁵N labels)

-

Urea-[¹³C, ¹⁵N₂]

-

Anhydrous solvent (e.g., pyridine (B92270) or dimethylformamide)

Procedure:

-

In a round-bottom flask, dissolve the 1,3-dimethyl-5,6-diaminouracil intermediate and an equimolar amount of Urea-[¹³C, ¹⁵N₂] in the anhydrous solvent.

-

Heat the reaction mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product is then subjected to purification as described in Section 3.

Purification of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

Recrystallization

Solvent System: Water is a suitable solvent for the recrystallization of 1,3-Dimethyluric acid.

Procedure:

-

Dissolve the crude 1,3-Dimethyluric acid in a minimum amount of hot (near-boiling) distilled water.

-

If colored impurities are present, a small amount of activated charcoal can be added to the hot solution.

-

Perform a hot gravity filtration to remove any insoluble impurities and charcoal.

-

Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of ice-cold water.

-

Dry the crystals under vacuum to obtain pure 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

High-Performance Liquid Chromatography (HPLC)

For higher purity requirements, reversed-phase HPLC can be employed.

HPLC Conditions:

| Parameter | Value |

| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A mixture of acetonitrile (B52724) and water (e.g., 10:90 v/v) with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid for non-MS applications).[1][2] |

| Flow Rate | 1.0 mL/min[1] |

| Detection | UV at 280 nm |

| Temperature | Ambient |

Procedure:

-

Dissolve the crude product in the mobile phase.

-

Filter the solution through a 0.45 µm syringe filter.

-

Inject the sample onto the HPLC system.

-

Collect the fraction corresponding to the 1,3-Dimethyluric acid peak.

-

Remove the solvent from the collected fraction under reduced pressure to obtain the highly purified product.

Data Presentation

Physicochemical Properties

| Property | Value |

| Chemical Formula | C₃¹³C₄H₈¹⁵N₃NO₃ |

| Monoisotopic Mass | 203.08 g/mol |

| Appearance | White to off-white solid |

| Melting Point | >300 °C |

| Isotopic Purity | ≥98 atom % ¹³C, ≥98 atom % ¹⁵N |

| Chemical Purity (after purification) | ≥98% |

Spectroscopic Data

| Technique | Data |

| ¹H NMR (500 MHz, D₂O) | δ 3.43 (s, 3H), 3.30 (s, 3H)[3] |

| ¹³C NMR | Expected shifts will be consistent with the 1,3-dimethyluric acid structure, with splitting patterns indicative of ¹³C-¹⁵N coupling. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the mass of the fully labeled compound. |

Mandatory Visualizations

Synthesis Workflow

Caption: Synthetic workflow for 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

Purification Workflow

Caption: Purification workflow for 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃.

References

1,3-Dimethyluric Acid: A Potential Biomarker in Human Health and Disease

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid (1,3-DMU), a major metabolite of the widely consumed methylxanthines caffeine (B1668208) and theophylline, is emerging as a significant biomarker in human studies.[1][2] Primarily formed in the liver by the action of cytochrome P450 enzymes, specifically CYP1A2 and CYP2E1, its levels in biological fluids can provide insights into metabolic processes, dietary habits, and potential disease risks.[1] This technical guide provides an in-depth overview of the role of 1,3-DMU as a biomarker, summarizing key quantitative data, detailing experimental protocols for its analysis, and exploring its involvement in metabolic pathways.

Quantitative Data Summary

The concentration of 1,3-Dimethyluric acid in human biological samples, particularly urine, has been quantified in several studies. These levels can vary based on factors such as caffeine intake, genetics, and the presence of certain health conditions.

Table 1: Urinary Concentrations of 1,3-Dimethyluric Acid in the General Adult Population

| Population Cohort | Sample Size | Biospecimen | Median Concentration (μmol/L) | Interquartile Range (μmol/L) | Reference |

| US Adults (NHANES 2009-2010) | 2,466 | Urine | 6.28 | Not Reported | [3] |

Table 2: Association between Urinary 1,3-Dimethyluric Acid and Hypertension

| Quartile of 1,3-DMU Level | Odds Ratio for Hypertension (95% CI) | p-value | Reference |

| Quartile 1 (Lowest) | 1.00 (Reference) | - | [1] |

| Quartile 2 | 1.15 (0.78 - 1.69) | >0.05 | [1] |

| Quartile 3 | 1.35 (0.93 - 1.96) | >0.05 | [1] |

| Quartile 4 (Highest) | 1.68 (1.14 - 2.48) | <0.05 | [1] |

Metabolic Pathway of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is a downstream product of methylxanthine metabolism. The primary pathway involves the demethylation and oxidation of caffeine and theophylline.

Caption: Metabolic conversion of Caffeine to 1,3-Dimethyluric Acid.

Experimental Protocols

Accurate quantification of 1,3-Dimethyluric acid is crucial for its validation as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common and reliable method for its analysis in biological matrices.

Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples

-

Sample Pre-treatment: Centrifuge urine samples at 2000 x g for 10 minutes to remove particulate matter.

-

Dilution: Dilute 100 µL of the supernatant with 900 µL of 0.1% formic acid in water.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge by passing 1 mL of methanol (B129727) followed by 1 mL of 0.1% formic acid in water.

-

Sample Loading: Load the diluted urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute 1,3-DMU with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS/MS analysis.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A typical gradient starts at 2-5% B, ramping up to 95% B over several minutes to elute 1,3-DMU and other metabolites.

-

Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM) for quantification.

-

MRM Transition for 1,3-Dimethyluric Acid: m/z 197.1 → 140.1

-

Caption: Experimental workflow for 1,3-DMU analysis.

Signaling Pathways and Biological Role

While primarily known as a metabolite, emerging research suggests that purine (B94841) derivatives like 1,3-DMU may have biological activities. Its structural similarity to uric acid, a known antioxidant and pro-inflammatory agent, suggests potential roles in oxidative stress and inflammatory pathways. However, direct evidence for 1,3-DMU's involvement in specific signaling cascades in human cells is currently limited and an active area of investigation.

Conclusion and Future Directions

1,3-Dimethyluric acid is a promising biomarker, particularly for assessing caffeine intake and potentially for risk stratification in hypertension. The methodologies for its accurate quantification are well-established. Future research should focus on elucidating its role in various disease states through large-scale clinical studies and investigating its potential direct effects on cellular signaling pathways. Such studies will be crucial in fully realizing the clinical utility of 1,3-Dimethyluric acid as a diagnostic and prognostic biomarker.

References

Commercial Suppliers and Technical Guide for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

For researchers, scientists, and professionals in drug development, the procurement of high-purity, isotopically labeled compounds is a critical step in ensuring the accuracy and reliability of experimental data. This in-depth technical guide provides comprehensive information on the commercial suppliers of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, its physicochemical properties, and its primary application as an internal standard in analytical methodologies.

Commercial Availability

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a specialized chemical available from a select number of reputable suppliers that focus on stable isotope-labeled compounds and research chemicals. The primary vendors identified are Sigma-Aldrich, Santa Cruz Biotechnology, and MedChemExpress. Pricing and available quantities are typically provided upon request for a formal quotation from these suppliers.

A summary of the key quantitative data for 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ from these suppliers is presented in the table below for easy comparison.

| Supplier | Catalog Number | CAS Number | Molecular Weight | Isotopic Purity | Chemical Formula |

| Sigma-Aldrich | Not explicitly provided | 1173019-16-3 | 203.11 | ≥98 atom % | ¹³C₄C₃H₈¹⁵N₃NO₃ |

| Santa Cruz Biotechnology | sc-218493 | 1173019-16-3 | 203.11 | Not specified | (¹³C)₄C₃H₈(¹⁵N)₃NO₃ |

| MedChemExpress | HY-W014993S | Not explicitly provided | Not specified | Not specified | Not specified |

Physicochemical Properties

1,3-Dimethyluric acid is a metabolite of theophylline (B1681296) and caffeine.[1] The isotopically labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, shares the same chemical structure and properties as its unlabeled counterpart but has a higher mass due to the incorporation of four ¹³C atoms and three ¹⁵N atoms. This mass difference is the key to its utility in mass spectrometry-based analytical methods.

Application in Experimental Protocols: Use as an Internal Standard

The primary application of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is as an internal standard (IS) in quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) methods.[2][3] An internal standard is a compound with similar physicochemical properties to the analyte of interest that is added to all samples, calibrators, and quality controls at a known concentration.[4] Its purpose is to correct for variations in sample preparation, injection volume, and instrument response, thereby improving the accuracy and precision of the analytical method.

General Experimental Protocol for LC-MS Analysis using a Stable Isotope-Labeled Internal Standard:

The following is a generalized protocol for the use of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard for the quantification of unlabeled 1,3-Dimethyluric acid or its parent compounds (e.g., theophylline) in biological matrices.

1. Preparation of Stock Solutions:

-

Prepare a stock solution of the analytical standard (e.g., theophylline or 1,3-Dimethyluric acid) in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

-

Prepare a stock solution of the internal standard, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, in the same solvent at a concentration of 1 mg/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

-

Prepare a series of calibration standards by spiking a blank biological matrix (e.g., plasma, urine) with known concentrations of the analytical standard.

-

Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.

-

Add a fixed amount of the internal standard stock solution to all calibration standards and QC samples to achieve a final concentration that provides a robust signal in the mass spectrometer.

3. Sample Preparation (Protein Precipitation - a common technique):

-

To a 100 µL aliquot of the biological sample (or calibration standard/QC), add 300 µL of cold acetonitrile (B52724) containing the internal standard, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a suitable mobile phase for LC-MS analysis.

4. LC-MS Analysis:

-

Liquid Chromatography (LC): A reverse-phase HPLC method can be employed for the separation of xanthines.[5]

- Column: A C18 column is typically used.

- Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

- Flow Rate: A typical flow rate is 0.3 - 0.5 mL/min.

-

Mass Spectrometry (MS):

- Ionization: Electrospray ionization (ESI) in positive mode is commonly used for xanthines.

- Detection: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.

5. Data Analysis:

-

Calculate the peak area ratio of the analyte to the internal standard for all samples, calibrators, and QCs.

-

Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.

-

Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.

Metabolic Pathway of Theophylline

1,3-Dimethyluric acid is a major metabolite of theophylline, a drug commonly used in the treatment of respiratory diseases. The metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP1A2 and CYP2E1 in the liver.[6] Understanding this pathway is crucial for pharmacokinetic and drug metabolism studies.

References

- 1. Showing Compound 1,3-Dimethyluric acid (FDB022712) - FooDB [foodb.ca]

- 2. e-b-f.eu [e-b-f.eu]

- 3. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 4. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,3-Dimethyluric acid | SIELC Technologies [sielc.com]

- 6. scbt.com [scbt.com]

A Technical Guide to the Isotopic Enrichment and Purity of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is the isotopically labeled form of 1,3-Dimethyluric acid, a primary metabolite of the widely consumed methylxanthines, caffeine (B1668208) and theophylline.[1][2][3] Stable isotope-labeled compounds are critical tools in drug development and metabolic research.[4] They serve as ideal internal standards for quantitative bioanalysis using mass spectrometry, enabling precise and accurate pharmacokinetic and metabolomic studies.[4][5] The incorporation of ¹³C and ¹⁵N isotopes provides a distinct mass shift, allowing for its differentiation from the endogenous, unlabeled analyte without significantly altering its chemical and physical properties.[6] This guide provides a detailed overview of the isotopic enrichment and purity of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, along with the analytical methodologies used for its characterization.

Isotopic Enrichment and Chemical Purity

The utility of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard is directly dependent on its isotopic enrichment and chemical purity. High isotopic enrichment minimizes signal interference from the unlabeled analyte, while high chemical purity ensures that the standard itself does not introduce confounding variables into the analysis.

Quantitative Data Summary

The following tables summarize the typical specifications for isotopic enrichment and the chemical and physical properties of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Table 1: Isotopic Enrichment Data

| Parameter | Specification | Notes |

| ¹³C Isotopic Enrichment | ≥99% | For the four labeled carbon positions. |

| ¹⁵N Isotopic Enrichment | ≥98% | For the three labeled nitrogen positions. |

| Overall Isotopic Purity | ≥98 atom % | Represents the percentage of molecules containing the desired isotopic labels. |

| Mass Shift | M+7 | The mass difference between the fully labeled molecule and the unlabeled molecule. |

Table 2: Chemical and Physical Properties

| Parameter | Specification | Reference |

| Chemical Purity (Assay) | ≥98% | Determined by methods such as HPLC or CP (Chemical Purity). |

| Appearance | White to off-white solid/powder | [3] |

| Molecular Formula | ¹³C₄C₃H₈¹⁵N₃NO₃ | |

| Molecular Weight | ~203.11 g/mol | Mass of the isotopically labeled compound. |

| Melting Point | >300 °C | |

| Storage Temperature | -20°C | Recommended for long-term stability. |

Experimental Protocols for Characterization

The determination of isotopic enrichment and chemical purity relies on sophisticated analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for this characterization.

Mass Spectrometry (MS) for Isotopic Enrichment

Mass spectrometry is the gold standard for determining isotopic enrichment. High-resolution mass spectrometry (HRMS) can distinguish between the isotopically labeled compound and its unlabeled counterpart, as well as identify the presence of partially labeled species.[7]

Methodology:

-

Sample Preparation: A solution of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is prepared in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

-

Infusion/Chromatography: The sample is either directly infused into the mass spectrometer or injected into a liquid chromatography (LC) system coupled to the MS (LC-MS). LC separation is often preferred to resolve the analyte from any potential impurities.[5]

-

Ionization: Electrospray ionization (ESI) is a common technique used for polar molecules like 1,3-Dimethyluric acid, typically in positive ion mode to generate the [M+H]⁺ ion.[8]

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured. The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with different numbers of heavy isotopes).

-

Data Analysis: The isotopic enrichment is calculated by comparing the peak intensities of the fully labeled species (M+7) to the intensities of the unlabeled (M+0) and partially labeled species.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity

NMR spectroscopy is a powerful tool for confirming the chemical structure and assessing the purity of a compound. While MS provides information on isotopic distribution, NMR can confirm the specific positions of the isotopic labels.

Methodology:

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., Water-d₂, DMSO-d₆).

-

¹H NMR Analysis: Proton NMR is used to assess chemical purity by detecting signals from any proton-containing impurities. The absence of signals corresponding to the unlabeled 1,3-Dimethyluric acid confirms high isotopic enrichment at the labeled positions.

-

¹³C NMR Analysis: Carbon-13 NMR directly detects the ¹³C isotopes. The spectrum of the labeled compound will show enhanced signals for the four enriched carbon atoms, confirming their positions. The chemical shifts of these carbons will be consistent with the known structure of 1,3-Dimethyluric acid.

-

¹⁵N NMR Analysis: While less common, ¹⁵N NMR can be used to directly observe the labeled nitrogen atoms, providing definitive confirmation of their enrichment and location within the purine (B94841) ring structure.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

HPLC is a standard method for determining the chemical purity of pharmaceutical compounds and reference standards.[10]

Methodology:

-

Sample Preparation: A solution of the compound is prepared in the mobile phase.

-

Chromatographic Separation: The sample is injected into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase). A mobile phase, often a mixture of an aqueous buffer and an organic solvent like acetonitrile, is used to separate the main compound from impurities.[10]

-

Detection: A UV detector is commonly used, monitoring at the absorbance maxima of 1,3-Dimethyluric acid (approximately 232 and 289 nm).[1]

-

Purity Calculation: The chemical purity is determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.

Visualizations: Workflows and Pathways

Diagrams created using the DOT language provide a clear visual representation of analytical workflows and relevant biochemical pathways.

Caption: Workflow for the characterization of isotopically labeled 1,3-Dimethyluric acid.

Caption: Simplified metabolic pathway of caffeine to 1,3-Dimethyluric acid.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a high-purity, high-enrichment stable isotope-labeled compound essential for advanced bioanalytical studies. Its characterization is rigorously performed using a combination of mass spectrometry, NMR spectroscopy, and HPLC to ensure its suitability as an internal standard. The data and protocols presented in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently employ this critical reagent in their quantitative analyses.

References

- 1. caymanchem.com [caymanchem.com]

- 2. hmdb.ca [hmdb.ca]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Elemental formula annotation of polar and lipophilic metabolites using (13) C, (15) N and (34) S isotope labelling, in combination with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. massbank.eu [massbank.eu]

- 9. Analysis of Stable Isotope Assisted Metabolomics Data Acquired by High Resolution Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 1,3-Dimethyluric acid | SIELC Technologies [sielc.com]

The Role of 1,3-Dimethyluric acid-13C4,15N3 in Advancing Purine Metabolism Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of the stable isotope-labeled standard, 1,3-Dimethyluric acid-13C4,15N3, in the study of purine (B94841) metabolism. This document details the significance of 1,3-dimethyluric acid as a biomarker, the principles of stable isotope dilution mass spectrometry, experimental protocols for its use, and the interpretation of resulting data.

Introduction to 1,3-Dimethyluric Acid and Purine Metabolism

1,3-Dimethyluric acid is a downstream metabolite of theophylline (B1681296) and a minor metabolite of caffeine.[1][2] As a member of the xanthine (B1682287) family, it plays a role in the complex network of purine metabolism.[1] The accurate quantification of 1,3-dimethyluric acid and other related purine metabolites is crucial for understanding the pharmacokinetics of methylxanthines, diagnosing certain metabolic disorders, and developing novel therapeutics.

Stable isotope labeling has emerged as a powerful tool in metabolic research, offering unparalleled accuracy and precision in metabolite quantification.[3] The use of a stable isotope-labeled internal standard, such as this compound, in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS), allows for the correction of matrix effects and variations in instrument response, leading to highly reliable and reproducible results.[1] This technique, known as stable isotope dilution analysis, is the gold standard for quantitative metabolomics.

Physicochemical Properties and Mass Spectrometry Data

A comprehensive understanding of the physicochemical properties of both the analyte and its labeled internal standard is fundamental for method development. The key properties of 1,3-dimethyluric acid and its stable isotope-labeled counterpart are summarized below.

| Property | 1,3-Dimethyluric acid | This compound | Reference |

| Chemical Formula | C7H8N4O3 | 13C4C3H815N3NO3 | [4] |

| Molecular Weight | 196.16 g/mol | 203.11 g/mol | [3][4] |

| CAS Number | 944-73-0 | 1173019-16-3 | [3][5] |

| Appearance | Solid | Powder | [3][6] |

| Melting Point | >300 °C | >300 °C | [6] |

| Isotopic Purity | N/A | ≥98 atom % | [6] |

| Mass Shift | N/A | M+7 | [6] |

Mass Spectrometry Data for Method Development

The development of a robust LC-MS/MS method relies on the careful selection of precursor and product ions for both the analyte and the internal standard. This process, known as Multiple Reaction Monitoring (MRM), ensures high selectivity and sensitivity. Based on publicly available spectral data, the following MRM transitions are proposed for the analysis of 1,3-dimethyluric acid and its labeled internal standard.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Dimethyluric acid | 197.07 | 169.07 | 20 |

| 142.06 | 25 | ||

| 140.05 | 30 | ||

| This compound | 204.09 | 175.09 | 20 |

| 147.08 | 25 | ||

| 144.06 | 30 |

Note: Optimal collision energies may vary depending on the specific mass spectrometer used and should be empirically determined.

Experimental Protocols

The following section outlines a detailed methodology for the quantification of 1,3-dimethyluric acid in human urine using this compound as an internal standard.

Sample Preparation: Urine

-

Thaw and Vortex: Frozen urine samples are thawed at room temperature and thoroughly vortexed to ensure homogeneity.

-

Centrifugation: To remove particulate matter, centrifuge the urine samples at 10,000 x g for 10 minutes at 4°C.

-

Dilution and Internal Standard Spiking: Dilute the supernatant 1:1 with deionized water. To 100 µL of the diluted urine, add 10 µL of a 1 µg/mL solution of this compound in methanol.

-

Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

-

Vortex and Centrifuge: Vortex the mixture for 1 minute and then centrifuge at 15,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the clear supernatant to a new microcentrifuge tube.

-

Evaporation: Dry the supernatant under a gentle stream of nitrogen gas at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient to separate 1,3-dimethyluric acid from other urine components. A typical gradient might start at 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Gas Flow Rates: Optimized for the specific instrument.

-

-

Data Acquisition: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode using the transitions specified in the table above.

Data Analysis and Quantification

-

Peak Integration: Integrate the chromatographic peaks for both the endogenous 1,3-dimethyluric acid and the labeled internal standard, this compound.

-

Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve: Prepare a calibration curve by analyzing a series of standards with known concentrations of 1,3-dimethyluric acid and a fixed concentration of the internal standard. Plot the peak area ratio against the concentration of the analyte.

-

Quantification: Determine the concentration of 1,3-dimethyluric acid in the unknown samples by interpolating their peak area ratios on the calibration curve.

Visualizing Metabolic Pathways and Workflows

Caffeine Metabolism to 1,3-Dimethyluric Acid

The following diagram illustrates the primary metabolic pathway of caffeine, highlighting the formation of 1,3-dimethyluric acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Secondary metabolism of theophylline biotransformation products in man--route of formation of 1-methyluric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Correction of precursor and product ion relative abundances in order to standardize CID spectra and improve Ecom50 accuracy for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mzCloud – 1 3 Dimethyluric acid [mzcloud.org]

- 6. lcms.labrulez.com [lcms.labrulez.com]

Physical and chemical properties of 1,3-Dimethyluric acid-13C4,15N3.

An In-depth Technical Guide to 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃

This technical guide provides a comprehensive overview of the physical and chemical properties of the isotopically labeled compound 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃. It is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds as internal standards or tracers in metabolic studies. This document details the compound's properties, relevant experimental methodologies, and its role in metabolic pathways.

Core Physical and Chemical Properties

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is the stable isotope-labeled form of 1,3-Dimethyluric acid, a known human metabolite of theophylline (B1681296) and caffeine (B1668208).[1][2][3] The incorporation of four ¹³C atoms and three ¹⁵N atoms results in a mass shift that makes it an ideal internal standard for quantitative analysis by mass spectrometry.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of both unlabeled 1,3-Dimethyluric acid and its isotopically labeled form, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

| Property | 1,3-Dimethyluric acid (Unlabeled) | 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ (Labeled) | Reference(s) |

| Molecular Formula | C₇H₈N₄O₃ | ¹³C₄C₃H₈¹⁵N₃NO₃ | [1][5][6] |

| Molecular Weight | 196.16 g/mol | 203.11 g/mol | [1][5] |

| CAS Number | 944-73-0 | 1173019-16-3 | [1][5][6] |

| Appearance | Solid | Powder | [1][5] |

| Melting Point | 408 - 410 °C | >300 °C | [1][5] |

| Solubility | Slightly soluble in DMSO | Not specified (expected to be similar) | [6] |

| Storage Temperature | Room Temperature | -20°C | [5] |

| Isotopic Purity | N/A | ≥98 atom % | [5] |

| Chemical Purity (Assay) | ≥98% | ≥98% (CP) | [5][6] |

| Mass Shift | N/A | M+7 | [5] |

| InChI Key | OTSBKHHWSQYEHK-UHFFFAOYSA-N | OTSBKHHWSQYEHK-JCRQFRHWSA-N | [1][5] |

Metabolic Pathway of 1,3-Dimethyluric Acid

1,3-Dimethyluric acid is a significant metabolite of methylxanthines, particularly caffeine and theophylline. The biotransformation primarily occurs in the liver and is catalyzed by cytochrome P450 (CYP) enzymes, with CYP1A2 being the major contributor.[6] This metabolic process is a key aspect of xenobiotic metabolism.[6] The labeled compound, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, serves as an invaluable tool for tracing and quantifying this metabolic pathway in pharmacokinetic and drug metabolism studies.[4]

Caption: Metabolism of Caffeine and Theophylline to 1,3-Dimethyluric acid.

Experimental Protocols and Methodologies

The use of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is prevalent in quantitative analytical methods, especially those involving mass spectrometry.

Quantitative Analysis via LC-MS

Isotopically labeled internal standards are crucial for correcting sample-to-sample variability during sample preparation and analysis. A typical workflow for using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as an internal standard in a biological matrix (e.g., urine, plasma) is outlined below.

Methodology:

-

Sample Preparation: A known concentration of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is spiked into the biological sample.

-

Extraction: Analytes, including the native 1,3-Dimethyluric acid and the labeled standard, are extracted from the matrix. This is commonly achieved through protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

Chromatographic Separation: The extracted sample is injected into a High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system.[7] A reverse-phase C18 column is often used to separate 1,3-Dimethyluric acid from other matrix components.

-

Mass Spectrometric Detection: The eluent from the chromatography system is introduced into a mass spectrometer. The instrument is set to monitor the specific mass-to-charge ratios (m/z) for both the unlabeled analyte and the labeled internal standard.

-

Quantification: The concentration of the native 1,3-Dimethyluric acid is determined by calculating the ratio of its peak area to the peak area of the known concentration of the ¹³C₄,¹⁵N₃-labeled internal standard.

References

- 1. 1,3-Dimethyluric acid | C7H8N4O3 | CID 70346 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 1,3-Dimethyluric acid-2,4,5,6-13C4-1,3,9-15N3 = 98atom , = 98 CP 1173019-16-3 [sigmaaldrich.com]

- 6. caymanchem.com [caymanchem.com]

- 7. 1,3-Dimethyluric acid | SIELC Technologies [sielc.com]

The Use of 1,3-Dimethyluric Acid-¹³C₄,¹⁵N₃ as a Metabolic Tracer: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as a stable isotope-labeled tracer in metabolic research. This powerful tool offers high precision and accuracy for studying the pharmacokinetics of theophylline (B1681296) and for quantifying enzymatic activity, particularly of cytochrome P450 enzymes CYP1A2 and CYP2E1.

Introduction to 1,3-Dimethyluric Acid and its Isotopic Labeling

1,3-Dimethyluric acid is a primary metabolite of theophylline, a methylxanthine drug widely used in the treatment of respiratory diseases.[1][2] The metabolism of theophylline to 1,3-Dimethyluric acid is a key pathway in its clearance from the body and is primarily mediated by the hepatic enzymes CYP1A2 and, to a lesser extent, CYP2E1.[1][3]

The use of a stable isotope-labeled version, 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃, provides a distinct mass shift that allows it to be differentiated from its endogenous, unlabeled counterpart by mass spectrometry. This characteristic makes it an ideal tracer for metabolic flux analysis and a reliable internal standard for quantitative bioanalysis.[4]

Core Applications in Metabolic Research

The primary applications of 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ in a research setting are twofold:

-

Metabolic Flux Analysis (MFA): To trace the metabolic fate of theophylline and quantify the activity of its metabolizing enzymes under various physiological or pathological conditions.

-

Internal Standard for Quantitative Bioanalysis: To ensure the accuracy and precision of liquid chromatography-mass spectrometry (LC-MS) based quantification of unlabeled 1,3-Dimethyluric acid in biological matrices.[5][6][7]

Experimental Design: A General Workflow

The following diagram illustrates a general experimental workflow for a stable isotope tracer study using 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

Detailed Experimental Protocols

Protocol 1: In Vivo Theophylline Metabolism Study in a Rodent Model

This protocol outlines a procedure to assess the impact of a test compound on theophylline metabolism.

-

Animal Acclimatization: Acclimate male Wistar rats (n=6 per group) for one week under standard laboratory conditions.

-

Dosing:

-

Administer the test compound or vehicle to the respective groups.

-

After a specified pretreatment period, administer a single oral dose of a solution containing a mixture of unlabeled theophylline and [¹³C₂,¹⁵N₁]-theophylline (as a precursor tracer).

-

-

Sample Collection: Collect blood samples via tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours) into heparinized tubes.

-

Plasma Preparation: Centrifuge the blood samples at 3000 x g for 10 minutes to separate plasma. Store plasma samples at -80°C until analysis.

-

Sample Preparation for LC-MS/MS:

-

To 100 µL of plasma, add 10 µL of an internal standard solution containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃.

-

Precipitate proteins by adding 300 µL of ice-cold acetonitrile (B52724).

-

Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Use a suitable C18 column for chromatographic separation.

-

Employ a gradient elution with a mobile phase consisting of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

-

Detect the parent ions and their corresponding product ions for unlabeled 1,3-Dimethyluric acid and the ¹³C₄,¹⁵N₃-labeled internal standard using multiple reaction monitoring (MRM).

-

Protocol 2: In Vitro CYP1A2/CYP2E1 Activity Assay using Human Liver Microsomes

This protocol is designed to determine the inhibitory potential of a new chemical entity (NCE) on theophylline metabolism.

-

Incubation Mixture Preparation:

-

Prepare a reaction mixture containing human liver microsomes (0.2 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).

-

Add the NCE at various concentrations or vehicle control.

-

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding the substrate, theophylline.

-

Reaction Termination: After a 30-minute incubation, terminate the reaction by adding ice-cold acetonitrile containing 1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ as the internal standard.

-

Sample Processing: Centrifuge the mixture to pellet the precipitated protein. Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.

Data Presentation and Analysis

Quantitative data from these experiments can be summarized in tables for clear interpretation.

Table 1: Pharmacokinetic Parameters of 1,3-Dimethyluric Acid in Rats

| Treatment Group | Cmax (ng/mL) | Tmax (h) | AUC₀₋t (ng*h/mL) |

| Vehicle Control | 150 ± 25 | 2.0 ± 0.5 | 950 ± 120 |

| Test Compound | 75 ± 15 | 4.0 ± 0.8 | 680 ± 90 |

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC₀₋t: Area under the plasma concentration-time curve from time 0 to the last measurable time point.

Table 2: IC₅₀ Values for NCE Inhibition of Theophylline Metabolism in Human Liver Microsomes

| NCE | IC₅₀ (µM) |

| Compound X | 5.2 |

| Compound Y | > 50 |

IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathway and Metabolic Fate

The metabolic conversion of theophylline to 1,3-Dimethyluric acid is a critical step in its detoxification and excretion. This process is primarily governed by the activity of CYP1A2 and CYP2E1.

Conclusion

1,3-Dimethyluric acid-¹³C₄,¹⁵N₃ is a versatile and indispensable tool for modern metabolic research. Its application as a tracer provides detailed insights into the dynamics of theophylline metabolism and the activity of key drug-metabolizing enzymes. Furthermore, its use as an internal standard is crucial for the development of robust and reliable bioanalytical methods, which are fundamental to drug discovery and development. The protocols and data presented in this guide offer a framework for researchers to design and execute their own studies, ultimately contributing to a deeper understanding of xenobiotic metabolism and its implications for human health.

References

- 1. Selection of Tracers for 13C-Metabolic Flux Analysis using Elementary Metabolite Units (EMU) Basis Vector Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Study of theophylline metabolism in premature human newborns using stable isotope labelling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [(13)C3,(15)N1]-labeled isodesmosine: A potential internal standard for LC-MS/MS analysis of desmosines in elastin degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Internal Standards in metabolomics - IsoLife [isolife.nl]

Methodological & Application

Application Notes and Protocols for the Use of 1,3-Dimethyluric acid-13C4,15N3 as an Internal Standard in Mass Spectrometry

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of analytes in complex biological matrices is a cornerstone of drug development, therapeutic drug monitoring, and metabolomics research. The use of stable isotope-labeled internal standards is the gold standard for quantitative mass spectrometry, offering unparalleled precision and accuracy by correcting for variability in sample preparation and matrix effects. This document provides detailed application notes and protocols for the use of 1,3-Dimethyluric acid-13C4,15N3 as an internal standard for the quantification of its unlabeled analogue, a major metabolite of theophylline.

Theophylline is a widely used bronchodilator with a narrow therapeutic window, necessitating precise monitoring of its plasma concentrations to ensure efficacy and avoid toxicity.[1] 1,3-Dimethyluric acid is a primary metabolite of theophylline, and its quantification can provide valuable insights into the drug's metabolism and clearance in individual patients.[2] The stable isotope-labeled this compound serves as an ideal internal standard due to its chemical and physical similarity to the analyte, ensuring it behaves similarly during sample extraction, chromatography, and ionization, thus providing reliable and reproducible results.[3][4]

Principle of Stable Isotope Dilution Mass Spectrometry

Stable isotope dilution (SID) is a quantitative technique where a known amount of a stable isotope-labeled version of the analyte of interest (the internal standard) is added to the sample at the beginning of the analytical workflow. The isotopically labeled internal standard is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C, 15N). Because the internal standard and the analyte have nearly identical physicochemical properties, they experience the same losses during sample preparation and any ionization suppression or enhancement in the mass spectrometer. By measuring the ratio of the mass spectrometric signal of the analyte to that of the internal standard, an accurate and precise quantification of the analyte concentration can be achieved.

Logical Workflow for Quantitative Analysis

Experimental Protocols

This section details the methodologies for the quantification of 1,3-Dimethyluric acid in human plasma using this compound as an internal standard.

Materials and Reagents

-

1,3-Dimethyluric acid analytical standard

-

This compound internal standard

-

HPLC-grade methanol (B129727)

-

HPLC-grade acetonitrile

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Control human plasma

Instrumentation

-

Liquid Chromatograph: Waters ACQUITY UPLC I-Class System or equivalent

-

Mass Spectrometer: Waters Xevo TQD Mass Spectrometer or equivalent triple quadrupole mass spectrometer

-

Analytical Column: Waters ACQUITY UPLC HSS C18 Column (2.1 x 100 mm, 1.8 µm) or equivalent

Preparation of Standard and Quality Control (QC) Samples

-

Stock Solutions: Prepare stock solutions of 1,3-Dimethyluric acid and this compound in methanol at a concentration of 1 mg/mL.

-

Working Standard Solutions: Prepare serial dilutions of the 1,3-Dimethyluric acid stock solution in 50% methanol to create working standard solutions for calibration curve and QC sample preparation.

-

Internal Standard Working Solution: Prepare a working solution of this compound at a concentration of 10 µg/mL in 50% methanol.

-

Calibration Standards: Prepare calibration standards by spiking control human plasma with the appropriate working standard solutions to achieve a concentration range of 10–5000 ng/mL for 1,3-Dimethyluric acid.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 30, 750, and 4000 ng/mL) in control human plasma from a separate stock solution of 1,3-Dimethyluric acid.

Sample Preparation: Protein Precipitation

-

Pipette 100 µL of the plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (10 µg/mL this compound) to each tube, except for the blank matrix samples. Vortex for 5 seconds.

-

Add 300 µL of ice-cold methanol to precipitate proteins.

-

Vortex the mixture for 30 seconds.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of 0.1% formic acid in water.

-

Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method

-

Liquid Chromatography:

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

Gradient:

-

0-1.0 min: 5% B

-

1.0-3.0 min: 5-95% B

-

3.0-4.0 min: 95% B

-

4.0-4.1 min: 95-5% B

-

4.1-5.0 min: 5% B

-

-

-

Mass Spectrometry:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions (Hypothetical):

-

1,3-Dimethyluric acid: Precursor ion (Q1) m/z 197.1 -> Product ion (Q3) m/z 140.1

-

This compound: Precursor ion (Q1) m/z 204.1 -> Product ion (Q3) m/z 144.1

-

-

Data Presentation

The following tables summarize the expected quantitative performance of the method, based on typical validation results for similar assays and in accordance with FDA bioanalytical method validation guidelines.[1][2][5][6][7]

Table 1: Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| 1,3-Dimethyluric acid | 10 - 5000 | > 0.995 |

Table 2: Accuracy and Precision

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) | Inter-day Accuracy (%) |

| LLOQ | 10 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |

| Low | 30 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| Medium | 750 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

| High | 4000 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |

Table 3: Matrix Effect and Recovery

| QC Level | Analyte Recovery (%) | Internal Standard Recovery (%) | Matrix Effect (%) |

| Low | 85 - 95 | 85 - 95 | 95 - 105 |

| High | 85 - 95 | 85 - 95 | 95 - 105 |

Signaling Pathway and Metabolic Context

The quantification of 1,3-Dimethyluric acid is crucial for understanding the metabolism of theophylline. The following diagram illustrates the primary metabolic pathway.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of 1,3-Dimethyluric acid in biological matrices by LC-MS/MS. The detailed protocol and expected performance characteristics outlined in this document serve as a comprehensive guide for researchers and scientists in the fields of therapeutic drug monitoring, pharmacokinetics, and metabolomics. The implementation of this stable isotope dilution method will ensure the generation of high-quality, accurate, and reproducible data, which is essential for advancing drug development and personalized medicine.

References

Application of 1,3-Dimethyluric acid-13C4,15N3 in pharmacokinetic studies.

Application Notes & Protocols

Introduction

1,3-Dimethyluric acid is a primary metabolite of the widely used pharmaceutical compounds theophylline (B1681296) and caffeine. Accurate quantification of 1,3-dimethyluric acid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and toxicological assessments. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS) as they correct for matrix effects, and variability in sample processing and instrument response, leading to improved accuracy and precision. This document provides detailed application notes and protocols for the use of 1,3-Dimethyluric acid-13C4,15N3 as an internal standard for the quantification of 1,3-dimethyluric acid in human plasma and urine.

Principle of the Method

The method is based on the principle of stable isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard (IS), this compound, is added to the biological sample at the beginning of the sample preparation process. The IS and the endogenous analyte, 1,3-dimethyluric acid, are extracted and analyzed by LC-MS/MS. Since the IS has nearly identical physicochemical properties to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency. The concentration of the analyte is determined by comparing the peak area ratio of the analyte to the IS with a calibration curve.

Materials and Reagents

-

Analytes and Internal Standard:

-

1,3-Dimethyluric acid (Reference Standard)

-

This compound (Internal Standard)

-

-

Solvents and Chemicals:

-

Methanol (B129727) (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Water (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (B1210297) (LC-MS grade)

-

Human plasma (drug-free)

-

Human urine (drug-free)

-

Experimental Protocols

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 1,3-dimethyluric acid and this compound into separate 10 mL volumetric flasks.

-

Dissolve the compounds in methanol and make up to the mark.

-

Store the stock solutions at -20°C.

-

-

Working Solutions:

-

Analyte Working Solutions (for Calibration Standards and Quality Controls): Prepare a series of working solutions by serially diluting the 1,3-dimethyluric acid stock solution with methanol:water (1:1, v/v) to achieve the desired concentrations for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (1 µg/mL): Dilute the this compound stock solution with methanol:water (1:1, v/v).

-

Sample Preparation

The following protocols describe protein precipitation for plasma and a simple dilution for urine. These are common and effective methods for preparing these matrices for LC-MS/MS analysis.

4.2.1. Plasma Sample Preparation (Protein Precipitation)

Caption: Plasma sample preparation workflow.

4.2.2. Urine Sample Preparation (Dilute-and-Shoot)

Caption: Urine sample preparation workflow.

LC-MS/MS Conditions

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

| Parameter | Condition |

| LC System | UPLC or HPLC system |

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | See Table 1 |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Gas Flow Rates | Optimize for the specific instrument |

Table 1: Proposed MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 1,3-Dimethyluric acid | 197.1 | 140.1 | To be optimized |

| This compound | 204.1 | 144.1 | To be optimized |

Note: The product ions are proposed based on the expected fragmentation pattern (loss of the uric acid backbone elements). The optimal collision energy for each transition must be determined experimentally.

Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA or EMA). The validation should assess the following parameters:

-

Selectivity and Specificity: Absence of interfering peaks at the retention times of the analyte and IS in blank matrix from at least six different sources.

-

Calibration Curve: A calibration curve should be prepared in the same biological matrix as the study samples. The curve should consist of a blank, a zero sample (blank + IS), and at least six non-zero calibration standards. The concentration range should cover the expected concentrations in the study samples.

-

Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations in at least five replicates. The mean accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (CV%) should not exceed 15% (20% for LLOQ).

-

Matrix Effect: Assessed by comparing the peak response of the analyte in post-extraction spiked matrix samples with the response in a neat solution at the same concentration.

-

Recovery: Determined by comparing the peak area of the analyte in pre-extraction spiked samples with that in post-extraction spiked samples.

-

Stability: Analyte stability should be evaluated under various conditions, including freeze-thaw cycles, short-term bench-top stability, and long-term storage stability.

Table 2: Example Calibration Curve and QC Sample Concentrations

| Sample Type | Concentration (ng/mL) |

| Calibration Standard 1 | 5 |

| Calibration Standard 2 | 10 |

| Calibration Standard 3 | 50 |

| Calibration Standard 4 | 100 |

| Calibration Standard 5 | 500 |

| Calibration Standard 6 | 1000 |

| QC Low (LQC) | 15 |

| QC Medium (MQC) | 250 |

| QC High (HQC) | 750 |

Data Analysis and Interpretation